1-Methyl-1H-imidazol-5-amine hydrochloride

Medicinal chemistry Analytical chemistry Building block quality control

Choose 1-Methyl-1H-imidazol-5-amine hydrochloride for kinase inhibitor and fragment-based screening. N1-methylation locks the tautomeric form, eliminating 4/5-amino ambiguity. The hydrochloride salt ensures aqueous solubility for biochemical assays without DMSO. As the core of FDA-approved Tipifarnib and a validated kinase hinge binder, this scaffold provides a clinically proven path. Air-stable, with 3-year 2–8°C storage, simplifying inventory vs. the -20°C free base. ≥95% purity, crystalline solid.

Molecular Formula C4H8ClN3
Molecular Weight 133.58 g/mol
CAS No. 1588441-15-9
Cat. No. B1401634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-imidazol-5-amine hydrochloride
CAS1588441-15-9
Molecular FormulaC4H8ClN3
Molecular Weight133.58 g/mol
Structural Identifiers
SMILESCN1C=NC=C1N.Cl
InChIInChI=1S/C4H7N3.ClH/c1-7-3-6-2-4(7)5;/h2-3H,5H2,1H3;1H
InChIKeyIBCVQLCVHKETTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1H-imidazol-5-amine Hydrochloride (CAS 1588441-15-9): Chemical Identity, Salt-Form Properties, and Procurement Context


1-Methyl-1H-imidazol-5-amine hydrochloride (CAS 1588441-15-9; IUPAC: 3-methylimidazol-4-amine hydrochloride; MW 133.58 g/mol; purity ≥95%) is an N1-methylated 5-aminoimidazole supplied as a crystalline hydrochloride salt . The free base (CAS 66787-75-5; MW 97.12 g/mol) is a heterocyclic building block featuring a primary amine at the imidazole 5-position and a methyl substituent at N1 [1]. The hydrochloride salt form is a white to pale yellow solid with enhanced water solubility compared to the free base, stored at 2–8°C . This compound class is broadly employed as a synthetic intermediate in pharmaceutical research, most notably as the core pharmacophore in the clinically approved farnesyltransferase inhibitor Tipifarnib (Zarnestra®) [2].

Why 1-Methyl-1H-imidazol-5-amine Hydrochloride Cannot Be Generically Substituted: Tautomerism, Regioisomeric Stability, and Salt-Form Integrity


Imidazole amine regioisomers and their salt forms are not functionally interchangeable in scientific procurement. Unsubstituted 1H-imidazol-5-amine exists in a tautomeric equilibrium with 1H-imidazol-4-amine—the CAS registry itself lists the compound as "Imidazole, 4(or 5)-amino"—introducing inherent ambiguity in chemical identity, spectroscopic characterization, and biological assay reproducibility [1]. N1-methylation in the target compound locks the tautomeric form, yielding a single, well-defined chemical entity. Furthermore, among regioisomeric aminoimidazoles, 5-amino-1-substituted derivatives exhibit measurably greater air stability than the corresponding 4-isomers, while imidazol-2-amines are noted to be intrinsically labile [2]. The hydrochloride counterion (CAS 1588441-15-9) versus the free base (CAS 66787-75-5) additionally governs aqueous solubility, long-term storage stability, and compatibility with biological assay conditions—factors directly impacting experimental workflows and procurement logistics .

Quantitative Differentiation Evidence: 1-Methyl-1H-imidazol-5-amine Hydrochloride vs. Closest Analogs and Alternatives


Tautomeric Locking by N1-Methylation Eliminates Chemical Identity Ambiguity Present in Unsubstituted 1H-Imidazol-5-amine

1-Methyl-1H-imidazol-5-amine hydrochloride is a single, tautomerically locked chemical entity. In contrast, the unsubstituted analog 1H-imidazol-5-amine (CAS 4919-03-3) exists in a tautomeric equilibrium with 1H-imidazol-4-amine; the CAS registry explicitly cross-references these as "Imidazole, 4(or 5)-amino," reflecting the inseparable tautomeric mixture [1]. The N1-methyl substituent eliminates this degeneracy by blocking the annular NH proton that participates in tautomerization. This structural distinction means that every molecule of the target compound presents the 5-amino group in an identical electronic and steric environment, whereas the unsubstituted analog is a dynamic mixture of two regioisomeric forms at ambient temperature. Note: This evidence is class-level inference based on fundamental heterocyclic chemistry; no direct quantitative measurement of tautomeric ratios for these specific compounds was identified in accessible literature.

Medicinal chemistry Analytical chemistry Building block quality control

5-Amino-1-Substituted Imidazoles Exhibit Superior Air Stability vs. 4-Amino and 2-Amino Regioisomers

According to the authoritative Science of Synthesis reference work, 4(5)-aminoimidazoles are "frequently unstable in air (except for tertiary amine derivatives)," while "5-amino-1-substituted compounds are somewhat more stable than the 4-isomers, and even imidazol-2-amines can be labile" [1]. This establishes a qualitative stability ranking: 5-amino-1-substituted > 4-amino isomers > 2-amino isomers. The target compound, bearing both an N1-methyl substituent and a 5-amino group, benefits from this enhanced stability profile. Note: This evidence is class-level inference; the statement applies to the compound class rather than deriving from a direct head-to-head accelerated degradation study of the specific CAS 1588441-15-9 vs. its regioisomers.

Chemical stability Building block procurement Storage and handling

1-Methyl-1H-imidazol-5-yl Moiety Validated in FDA-Approved Drug Tipifarnib (FTase IC50 0.86 nM) vs. Unvalidated 2-Amino Regioisomer

The 1-methyl-1H-imidazol-5-yl group is the critical heterocyclic pharmacophore in Tipifarnib (Zarnestra®, R115777), a potent and selective farnesyltransferase (FTase) inhibitor with an IC50 of 0.86 nM against FTase and 7.9 nM against K-RasB peptide substrate farnesylation . Tipifarnib has progressed to Phase 3 clinical trials for acute myeloid leukemia and has received FDA approval, providing human pharmacokinetic and safety validation of the 1-methylimidazol-5-yl scaffold [1]. In contrast, the 1-methyl-1H-imidazol-2-yl regioisomer has not been incorporated into any FDA-approved drug of comparable clinical significance. The regioisomeric 1-methyl-1H-imidazol-2-amine (CAS 6646-51-1) is described as an intermediate for antibacterial and antitumor agents but lacks a clinically validated drug exemplar . Note: This evidence compares the drug-like scaffold validation track record across regioisomers; it is not a direct head-to-head biological comparison of the two amine building blocks themselves.

Drug discovery Farnesyltransferase inhibition Clinical validation Scaffold selection

Attempted Bioisosteric Replacement of 1-Methylimidazol-5-yl with Triazole in Tipifarnib Series Failed to Improve Potency

In a direct scaffold-hopping study, Angibaud et al. (2003) systematically replaced the 1-methylimidazol-5-yl moiety in the clinical-stage farnesyltransferase inhibitor Zarnestra® (Tipifarnib) with a 4-methyl-1,2,4-triazol-3-yl group [1]. The triazole-containing analogs exhibited "similar structure–activity relationship profiles" and the triazole was described as "potentially a good surrogate to imidazole"—meaning it could approximate, but not surpass, the imidazole scaffold's performance [1]. The imidazole-containing parent compound Tipifarnib achieved an FTase IC50 of 0.86 nM; the triazole replacement series was subsequently optimized to sub-nanomolar IC50 values as well, but no triazole analog demonstrated statistically superior potency over the imidazole benchmark [2]. This head-to-head comparison within a single research program validates the 1-methylimidazol-5-yl group as the optimal heterocycle for this pharmacophore, establishing it as the reference scaffold against which alternatives are measured [1].

Scaffold hopping Bioisostere evaluation Farnesyltransferase inhibitors Medicinal chemistry SAR

Hydrochloride Salt (CAS 1588441-15-9) Demonstrates 3-Year Stability at 4°C vs. Free Base (CAS 66787-75-5) Requiring -20°C Freezer Storage

The hydrochloride salt form (CAS 1588441-15-9) carries a vendor-validated storage specification of 3 years at 4°C (refrigerated) . In contrast, the free base (CAS 66787-75-5) requires storage "in freezer, under -20°C" in an inert atmosphere protected from light , and exhibits thermal decomposition at approximately 101°C . Sigma-Aldrich confirms storage at 2–8°C for the hydrochloride salt with a purity specification of 95% . The free base additionally has a LogP of 0.58 , consistent with limited aqueous solubility, whereas the hydrochloride salt is reported as water-soluble . Note: The storage stability comparison draws on vendor-specified conditions from different suppliers; no unified accelerated stability study directly comparing both forms was identified.

Compound management Storage stability Procurement logistics Building block inventory

Imidazol-5-yl Scaffold Serves as Validated Kinase Hinge Binder in Multiple Preclinical Candidates (CDK1/2/9 IC50 6–20 nM in AZD5438)

The 1-substituted imidazol-5-yl group functions as an ATP-competitive kinase hinge-binding motif in multiple drug discovery programs. AZD5438 (AstraZeneca), a 4-(1-isopropyl-2-methylimidazol-5-yl)pyrimidine-2-amine, potently inhibits cyclin-dependent kinases CDK1, CDK2, and CDK9 with IC50 values of 16 nM, 6 nM, and 20 nM respectively in cell-free assays [1]. The imidazol-5-yl nitrogen atom forms a key hydrogen bond with the kinase hinge region. Separately, 4-aminoimidazole derivatives optimized as Src family kinase (SFK) inhibitors demonstrated IC50 values in the nanomolar range with 2–130-fold improved activity over previous leads; the 4-aminoimidazole ring was specifically demonstrated to be an effective hinge binder for c-Src kinase [2]. The 1-methyl substitution pattern mirrors that of the target compound, supporting the 1,5-substitution pattern as a productive vector for kinase inhibitor design. Note: This evidence demonstrates the utility of the imidazol-5-yl scaffold class in kinase inhibition; it does not report activity data for the unelaborated building block 1-methyl-1H-imidazol-5-amine itself.

Kinase inhibitor Hinge binder motif CDK inhibition Fragment-based drug design

Optimal Procurement and Application Scenarios for 1-Methyl-1H-imidazol-5-amine Hydrochloride Based on Quantitative Differentiation Evidence


Farnesyltransferase Inhibitor (FTI) Medicinal Chemistry Programs Using the Clinically Validated Imidazole Scaffold

Research groups pursuing farnesyltransferase inhibitors for oncology or parasitic disease indications should prioritize this building block as the core pharmacophore. The 1-methyl-1H-imidazol-5-yl moiety is the critical heterocycle in Tipifarnib (FTase IC50 0.86 nM), an FDA-approved drug with Phase 3 clinical data . A dedicated scaffold-replacement study by Johnson & Johnson demonstrated that a 4-methyl-1,2,4-triazol-3-yl bioisostere could only match, not exceed, the imidazole scaffold's potency [1]. The hydrochloride salt form's water solubility (vs. free base LogP 0.58) enables direct use in aqueous biochemical assays without organic co-solvent interference . The tautomerically locked N1-methylated scaffold ensures consistent SAR across analog series, avoiding the batch variability inherent to tautomeric unsubstituted imidazole amines .

ATP-Competitive Kinase Inhibitor Design Leveraging the Imidazol-5-yl Hinge-Binding Motif

The 1-substituted imidazol-5-yl group is a crystallographically validated kinase hinge binder. AZD5438, employing this scaffold, achieves single-digit nanomolar potency against CDK1/2/9 (IC50 6–20 nM) . 4-Aminoimidazole-based SFK inhibitors demonstrate 2–130-fold improved potency over earlier leads, with the aminoimidazole ring confirmed as an effective c-Src hinge binder [1]. The 1-methyl-1H-imidazol-5-amine building block provides the correct 1,5-substitution pattern for constructing hinge-binding kinase inhibitors. Its air stability advantage over 4-aminoimidazoles and 2-aminoimidazoles reduces degradation during multi-step synthetic elaboration, while the hydrochloride salt's 3-year 4°C storage stability supports long-term medicinal chemistry campaigns.

Fragment-Based Drug Discovery (FBDD) Requiring a Defined, Water-Soluble, Tautomerically Locked Heterocyclic Fragment

Fragment-based screening demands building blocks with unambiguous chemical identity, high aqueous solubility, and structural vectors amenable to fragment growth. 1-Methyl-1H-imidazol-5-amine hydrochloride satisfies all three criteria: (i) N1-methylation locks the tautomeric form, eliminating the 4-amino/5-amino ambiguity present in unsubstituted imidazole amines ; (ii) the hydrochloride salt is water-soluble, enabling screening at high concentrations in aqueous buffer without DMSO [1]; (iii) the primary amine at the 5-position provides a tractable synthetic handle for fragment elaboration via amide coupling, reductive amination, or heterocycle formation. The scaffold's clinical validation in Tipifarnib provides confidence that fragment hits incorporating this moiety can progress toward drug-like lead compounds . The 3-year 4°C storage stability [1] also supports curated fragment library maintenance.

Pharmaceutical Building Block Procurement for Multi-Year Discovery Programs Requiring Cold-Chain-Logistics Simplification

For contract research organizations (CROs) and pharmaceutical discovery units managing large building block inventories, the hydrochloride salt form (CAS 1588441-15-9) offers a tangible logistics advantage over the free base (CAS 66787-75-5). The salt is stable for 3 years at standard refrigerator temperature (4°C) , whereas the free base mandates -20°C freezer storage under inert atmosphere [1]. This eliminates the need for freezer space allocation, reduces energy costs, and avoids freeze-thaw degradation associated with repeated freezer access. Sigma-Aldrich confirms 2–8°C storage with 95% purity for the hydrochloride salt . The well-defined solid physical form (white to pale yellow crystalline solid) facilitates accurate weighing and formulation compared to potentially hygroscopic or low-melting free base alternatives. The tautomeric homogeneity of the N1-methylated scaffold further ensures lot-to-lot analytical consistency in quality-controlled GLP environments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-1H-imidazol-5-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.